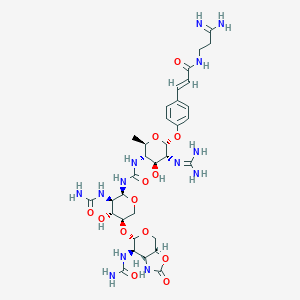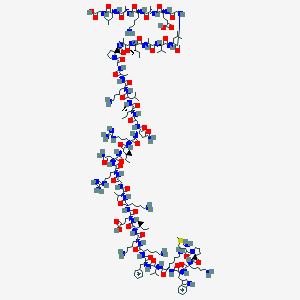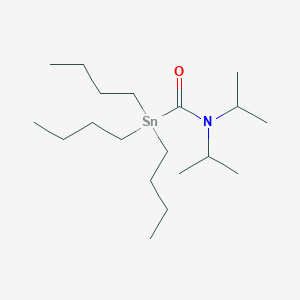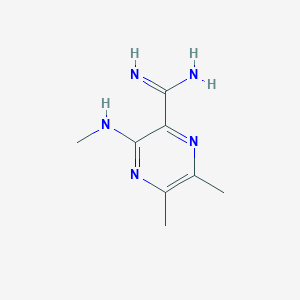
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide (DMMP) is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyrazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide is not fully understood. However, it is believed to function by inhibiting the activity of certain enzymes and proteins in the body. 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has been found to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase II. It has also been found to inhibit the binding of certain proteins to DNA, which can lead to the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has also been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological systems. However, 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide also has some limitations. It is a highly reactive compound and can be toxic at high concentrations. Therefore, caution must be taken when handling and using 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide in lab experiments.
Direcciones Futuras
There are several future directions for research on 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to study its toxicity and potential side effects in more detail. Additionally, 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide could be further modified to create new derivatives with improved biological activity and reduced toxicity. Finally, 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide could be used in combination with other drugs or therapies to enhance their effectiveness.
Métodos De Síntesis
The synthesis of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide can be achieved through a multi-step process. The starting material for the synthesis is 2,3-dimethylpyrazine. The first step involves the conversion of 2,3-dimethylpyrazine to 2,3-dimethyl-5-nitropyrazine. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The final step involves the conversion of the amino group to an amidine group using a reagent such as cyanogen bromide.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has been widely used in scientific research as a tool to study the function of various biological systems. It has been found to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has also been used in the development of new drugs and therapies for various diseases.
Propiedades
Número CAS |
119151-98-3 |
|---|---|
Nombre del producto |
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide |
Fórmula molecular |
C8H13N5 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
5,6-dimethyl-3-(methylamino)pyrazine-2-carboximidamide |
InChI |
InChI=1S/C8H13N5/c1-4-5(2)13-8(11-3)6(12-4)7(9)10/h1-3H3,(H3,9,10)(H,11,13) |
Clave InChI |
YKNUPSMIPBOXGT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C(=N)N)NC)C |
SMILES canónico |
CC1=C(N=C(C(=N1)C(=N)N)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



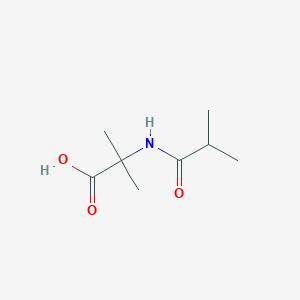
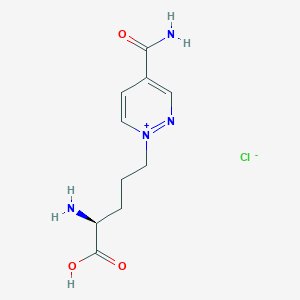

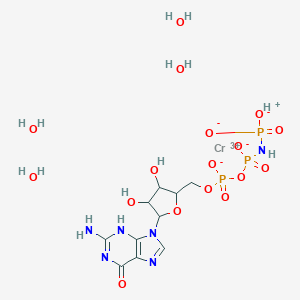
![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)

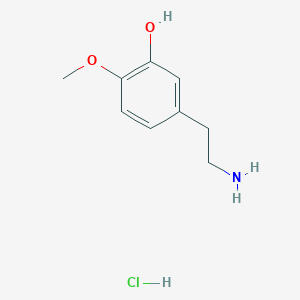

![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
